molecular formula C11H16N2O2 B6642373 N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide

Cat. No.: B6642373
M. Wt: 208.26 g/mol
InChI Key: PNNKWVIBJDJCEG-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide is an organic compound that belongs to the class of aromatic amides. This compound features a pyridine ring substituted with a methyl group at the 4-position and an acetamide group at the 3-position. The presence of the propan-2-yloxy group attached to the acetamide moiety adds to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with isopropyl chloroacetate in the presence of a base such as triethylamine. The resulting ester is then converted to the corresponding amide using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the methyl-substituted pyridine ring. These characteristics contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-2-propan-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)15-7-11(14)13-10-6-12-5-4-9(10)3/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNKWVIBJDJCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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